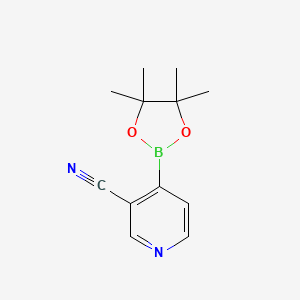

3-Cyanopyridine-4-boronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-5-6-15-8-9(10)7-14/h5-6,8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDBQHAQFBWGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660623 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878194-92-4 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878194-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanopyridine-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyanopyridine-4-boronic acid pinacol ester CAS number 878194-92-4

An In-Depth Technical Guide to 3-Cyanopyridine-4-boronic acid pinacol ester (CAS: 878194-92-4)

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 878194-92-4), a pivotal reagent in modern synthetic chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic protocols, and elucidate its reactivity profile, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices to ensure reproducible and scalable outcomes for professionals in drug discovery and materials science.

Core Concepts: Strategic Value in Molecular Design

This compound has emerged as a strategic building block for the installation of the 3-cyanopyridin-4-yl scaffold. This moiety is of significant interest in medicinal chemistry, as the pyridine nitrogen and the electron-withdrawing nitrile group can engage in critical hydrogen bonding and dipole-dipole interactions within biological targets, such as the hinge region of protein kinases.[1] The use of the pinacol ester derivative offers a significant advantage over the corresponding free boronic acid; it enhances stability, reduces the propensity for self-coupling or protodeboronation, and improves handling characteristics, making it amenable to a broader range of reaction conditions and suitable for long-term storage.[2][3][4]

Physicochemical & Handling Data

A precise understanding of a reagent's properties is the foundation of its effective application. The key characteristics of this compound are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 878194-92-4 | [5][6][7] |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | [6] |

| Molecular Formula | C₁₂H₁₅BN₂O₂ | [5][6][7] |

| Molecular Weight | 230.07 g/mol | [5][7][8] |

| Appearance | White to pale brown solid/powder | [6] |

| Purity | Typically ≥95% | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Argon) | |

| Hazard Statements | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | |

| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously) |

Synthesis Protocol: The Miyaura Borylation

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Miyaura borylation reaction, starting from a suitable halopyridine precursor.[2][9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via Miyaura Borylation.

Detailed Step-by-Step Methodology

-

Inerting the Reaction Vessel: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, establish an inert atmosphere by cycling between vacuum and backfilling with argon or nitrogen. This is a critical step, as the Pd(0) active catalyst is oxygen-sensitive.

-

Charging Reagents: Under a positive pressure of inert gas, charge the flask with 4-chloro-3-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent) via cannula or syringe. Anhydrous conditions are essential to prevent hydrolysis of the boronic ester product.

-

Reaction Execution: Heat the stirred mixture to 80-100 °C.

-

Monitoring (Self-Validation): Track the consumption of the starting halide by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-18 hours. The disappearance of the starting material is the primary indicator of completion.

-

Workup: Cool the reaction to ambient temperature. Dilute with ethyl acetate and filter the slurry through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. Rinse the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel using a gradient elution (e.g., 5% to 30% ethyl acetate in hexanes) to yield the product as a white solid.

-

Characterization: Confirm product identity and purity (>98%) via ¹H NMR, ¹³C NMR, and LC-MS analysis.[11][12]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[1][3] This reaction is a cornerstone of modern drug discovery for constructing biaryl and hetero-biaryl scaffolds.

Generalized Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol Considerations for Drug Development Professionals

-

Catalyst/Ligand Selection: While Pd(dppf)Cl₂ is robust, other systems like Pd(PPh₃)₄ or catalysts employing Buchwald-type ligands may be necessary for challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides).[1]

-

Base: An aqueous solution of a base like K₂CO₃, Na₂CO₃, or Cs₂CO₃ is required to activate the boronic ester for transmetalation. The choice of base can significantly impact reaction kinetics and yield.

-

Solvent System: A biphasic system, such as 1,4-dioxane/water or toluene/water, is typically employed to dissolve both the organic substrates and the inorganic base.

-

Palladium Scavenging: For pharmaceutical applications, residual palladium levels must be strictly controlled. After the reaction, treatment of the organic solution with palladium scavengers (e.g., silica-based thiols) is a mandatory step before final product isolation.

References

-

CAS No. 878194-92-4, 3-Cyanopyridine-4-boronic acid, pinacol ester . 001CHEMICAL. [Link]

-

Miyaura borylation . Wikipedia. [Link]

-

Supporting Information 22-01-15 . The Royal Society of Chemistry. [Link]

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER . Organic Syntheses. [Link]

-

Miyaura Borylation Reaction . Organic Chemistry Portal. [Link]

-

Synthesis of boronic acid pinacol ester 4 . ResearchGate. [Link]

-

One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis . Medium. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction . National Institutes of Health (NIH). [Link]

-

Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters . ResearchGate. [Link]

-

The Slow-Release Strategy in Suzuki–Miyaura Coupling . ResearchGate. [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors . National Institutes of Health (NIH). [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

-

¹H-NMR analysis of the reaction mixtures of boronic esters 1a-d... . ResearchGate. [Link]

Sources

- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. 001chemical.com [001chemical.com]

- 6. This compound, 95% 1 g | Request for Quote [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 95% | Fisher Scientific [fishersci.ca]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. medium.com [medium.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Physicochemical properties of 3-Cyanopyridine-4-boronic acid pinacol ester

An In-depth Technical Guide to 3-Cyanopyridine-4-boronic acid pinacol ester

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, reactivity, and stability, offering field-proven insights into its application and analysis. This document is intended for researchers, scientists, and drug development professionals who utilize pyridine-based heterocyclic compounds and organoboron chemistry to construct complex molecular architectures. We will explore not just the "what" but the "why" behind experimental choices, grounding our discussion in established chemical principles and citing authoritative literature to ensure scientific integrity.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, identified by CAS number 878194-92-4, is a heterocyclic organoboron compound of significant interest in contemporary chemical research.[1][2] Its structure uniquely combines three critical functional motifs: a pyridine ring, a cyano group, and a boronic acid pinacol ester. This combination makes it an exceptionally valuable reagent, particularly for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[3]

The pinacol ester group provides enhanced stability compared to the free boronic acid, making the compound easier to handle, purify, and store while often allowing it to be used directly in reactions without prior hydrolysis.[4][5][6] The pyridine core is a ubiquitous scaffold in pharmaceuticals, and the cyano group serves as a versatile synthetic handle that can be transformed into other functionalities or act as a key interaction point with biological targets. Consequently, this reagent is instrumental in the synthesis of novel compounds in drug discovery and materials science.[3][7]

Core Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is paramount for its effective use. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 878194-92-4 | [1][2] |

| Molecular Formula | C₁₂H₁₅BN₂O₂ | [1][2][8] |

| Molecular Weight | 230.07 g/mol | [2][8] |

| Appearance | White to pale brown solid/powder | [1][8] |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | [1] |

| Purity | Typically ≥95% | [1][8] |

| Storage | Store at 2-8°C under an inert atmosphere, protected from light and moisture. | [8] |

Structure and Conformation

The molecule's structure features a pyridine ring substituted at the 3-position with a cyano group and at the 4-position with a 2-dioxaborolane moiety. The pinacolato group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) sterically shields the boron atom, contributing to its stability.

Stability and Handling Considerations

While pinacol esters are significantly more stable than their corresponding boronic acids, they are not without limitations.[6] The primary degradation pathway is hydrolysis of the C-B bond or the ester itself, particularly in the presence of moisture or under certain chromatographic conditions.[9][10] This lability poses a significant challenge for analytical characterization.[9][11] For this reason, storage in a dry, inert environment is critical to maintain the compound's integrity.

Synthesis, Reactivity, and Mechanistic Insights

Synthesis

This compound is typically synthesized from a corresponding aryl halide (e.g., 4-bromo-3-cyanopyridine) via a palladium-catalyzed Miyaura borylation reaction .[4] This reaction involves the cross-coupling of the halide with bis(pinacolato)diboron (B₂pin₂). Alternative methods may involve lithium-halogen exchange at low temperatures followed by quenching with an appropriate boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[12][13]

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this reagent is in the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning method for forming C-C bonds.[14][15] In this reaction, the boronic ester couples with an organic halide or triflate in the presence of a palladium catalyst and a base. Pinacol esters are advantageous as they can often participate directly in the catalytic cycle.[4][5]

The catalytic cycle is a well-established process involving three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.

-

Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This is a crucial step where the base activates the boronic ester.

-

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

Analytical and Characterization Protocols

Accurate characterization of boronic esters is challenging due to their potential for hydrolysis during analysis.[9] A multi-technique approach is necessary for a comprehensive assessment of purity and identity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a common method for purity analysis, but it is complicated by the on-column hydrolysis of the ester to its more polar boronic acid.[10][16][17]

Field-Proven Insights for Method Development:

-

Stationary Phase: The choice of column is critical. Columns with low residual silanol activity, such as the Waters XTerra MS C18, have been shown to significantly minimize on-column hydrolysis.[10][17]

-

Mobile Phase: The presence of acid (e.g., formic acid) in the mobile phase can accelerate hydrolysis.[17] Successful methods often employ mobile phases with no pH modifier or, counterintuitively, a highly basic mobile phase (e.g., pH 12) to stabilize the boronate ester.[10][11]

-

Sample Diluent: To prevent hydrolysis before injection, samples should be prepared in a non-aqueous, aprotic solvent like acetonitrile (ACN).[11][17]

Step-by-Step Protocol (General Method):

-

Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient from ~5-95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation.

-

¹H NMR: Provides information on the proton environment. The spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the pinacol group (a sharp singlet typically around 1.3 ppm).[1][18]

-

¹³C NMR: Confirms the carbon skeleton. The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.[18]

-

¹¹B NMR: This technique is specific for the boron nucleus and can confirm the presence of the boronic ester, typically showing a broad singlet in the range of δ 20-35 ppm.[18]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[19] Electrospray ionization (ESI) is a common technique that will show the protonated molecular ion [M+H]⁺.

Applications in Drug Discovery and Development

The structural motifs within this compound make it a highly valuable building block in medicinal chemistry.

-

Scaffold Hopping and Library Synthesis: It enables the efficient synthesis of biaryl structures, which are prevalent in many biologically active molecules.[3] Its availability accelerates the exploration of chemical space around a lead compound.

-

Target Engagement: The pyridine nitrogen can act as a hydrogen bond acceptor, while the cyano group can engage in dipole-dipole interactions or serve as a hydrogen bond acceptor with protein targets.

-

Metabolic Stability: The pyridine ring is a common bioisostere for a phenyl ring, often introduced to modulate physicochemical properties like solubility and metabolic stability.

Boron-containing compounds themselves are a growing class of pharmaceuticals, with the boronic acid moiety acting as a key pharmacophore that can form reversible covalent bonds with enzyme active sites.[7]

Safety and Handling

Based on data for isomeric compounds and general boronic esters, this compound should be handled with care.[20]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[21][22] May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[21][22]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21][22] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion

This compound is a stable, versatile, and strategically important reagent in modern organic chemistry. Its utility in constructing complex molecular architectures, particularly through the robust Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for scientists in drug discovery and materials science. A thorough understanding of its properties, reactivity, and analytical challenges, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. [Link]

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound CAS 878194-92-4. Apnoke Scientific Ltd. [Link]

-

3-pyridylboronic acid. Organic Syntheses. [Link]

-

This compound (C12H15BN2O2). PubChemLite. [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]

-

Synthesis of boronic acid pinacol ester 4. ResearchGate. [Link]

-

This compound, 95%. Fisher Scientific. [Link]

-

4-Cyanopyridine-3-boronic acid, pinacol ester. Boroncore. [Link]

-

2-Cyanopyridine-4-Boronic Acid pinacol Ester. IndiaMART. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

-

Boronic acid pinacol ester deprotection. Reddit. [Link]

Sources

- 1. This compound, 95% 1 g | Request for Quote [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apnoke.com [apnoke.com]

- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Yoneda Labs [yonedalabs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. PubChemLite - this compound (C12H15BN2O2) [pubchemlite.lcsb.uni.lu]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. fishersci.fi [fishersci.fi]

- 22. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 3-Cyanopyridine-4-boronic acid pinacol ester from Halopyridines

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-cyanopyridine-4-boronic acid pinacol ester, a valuable building block in medicinal chemistry and materials science.[1][2] The focus is on the palladium-catalyzed Miyaura borylation of halopyridine precursors, a robust and widely adopted method.[3][4] This document delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses critical aspects of process optimization and purification. The content is tailored for researchers, scientists, and drug development professionals seeking to implement or refine the synthesis of this important intermediate.

Introduction: The Significance of a Versatile Building Block

This compound, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, is a key intermediate in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of two distinct and reactive functional groups: a cyano group, which can be transformed into various nitrogen-containing moieties, and a boronic ester, which is a versatile handle for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[4] The strategic placement of these groups on the pyridine ring makes it an attractive component for the construction of novel pharmaceutical agents and functional materials.

This guide will focus on the most prevalent and practical synthetic approach from halopyridine precursors, providing the necessary detail for successful laboratory implementation.

Synthetic Strategies: The Palladium-Catalyzed Miyaura Borylation

The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction.[3][4] This palladium-catalyzed cross-coupling reaction involves the reaction of a halopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[3][4]

Starting Materials: The Choice of Halopyridine

The selection of the starting halopyridine is a critical first step. The reactivity of the C-X bond in the oxidative addition step of the catalytic cycle generally follows the trend I > Br > Cl. While iodo- and bromopyridines are more reactive, chloropyridines are often more cost-effective and readily available starting materials. The presence of the electron-withdrawing cyano group at the 3-position activates the 4-position towards nucleophilic attack and facilitates the oxidative addition step.

Commonly used starting materials include:

-

4-Chloro-3-cyanopyridine

-

4-Bromo-3-cyanopyridine

-

4-Iodo-3-cyanopyridine

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism for the Miyaura borylation is depicted below.[5]

Figure 1. Catalytic cycle of the Miyaura borylation.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-3-cyanopyridine to form a Pd(II) species.

-

Ligand Exchange: The halide on the palladium complex is exchanged with the base, often an acetate, which is crucial for the subsequent transmetalation step.[4] The Pd-O bond is more reactive than the Pd-X bond.[4]

-

Transmetalation: The diboron reagent transfers a boryl group to the palladium center, regenerating the halide or acetate salt. The high oxophilicity of boron is a driving force for this step.[4]

-

Reductive Elimination: The desired aryl boronic ester is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocols and Optimization

The success of the Miyaura borylation is highly dependent on the careful selection of reaction parameters.

Core Reaction Components: A Comparative Table

| Component | Recommended Reagents | Rationale & Key Considerations |

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | PdCl₂(dppf) is a robust and commonly used catalyst.[3] The choice of catalyst can influence reaction efficiency and should be screened for optimal performance. |

| Ligand | dppf, XPhos, SPhos, PPh₃ | The ligand stabilizes the palladium center and modulates its reactivity. Buchwald-type ligands like XPhos and SPhos are often effective for challenging substrates. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | B₂pin₂ is the most common and commercially available diboron reagent.[4] Other sources like tetrahydroxydiboron can also be used.[5] |

| Base | Potassium acetate (KOAc), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | A mild base like KOAc is often preferred to prevent the competing Suzuki-Miyaura coupling of the product with the starting material.[4][6] |

| Solvent | Dioxane, Toluene, DMSO, DMF | The choice of solvent can significantly impact solubility and reaction kinetics. Anhydrous conditions are generally recommended. |

Detailed Experimental Workflow

The following protocol is a general guideline and may require optimization for specific substrates and scales.

Sources

Iridium-Catalyzed C-H Borylation: A Modern Synthetic Tool for Pyridinylboronic Esters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine motif is a cornerstone of modern pharmaceuticals and agrochemicals.[1] Consequently, efficient methods for its functionalization are of paramount importance to the drug discovery and development pipeline. This technical guide provides an in-depth exploration of the iridium-catalyzed direct C-H borylation of pyridines, a transformative methodology for synthesizing high-value pyridinylboronic esters. These esters are versatile building blocks, most notably for Suzuki-Miyaura cross-coupling reactions, which enable the rapid construction of complex biaryl structures common in bioactive molecules.[2] We will dissect the catalytic system, elucidate the reaction mechanism, demystify the principles of regioselectivity, and provide practical, field-tested insights for laboratory application.

Strategic Importance: Why Pyridinylboronic Esters?

The pyridine ring is one of the most prevalent N-heteroaromatic motifs found in clinically used drugs.[3] Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties make it a privileged scaffold in medicinal chemistry. Traditional methods for functionalizing pyridines often require multi-step sequences involving harsh conditions or pre-functionalized starting materials.

Direct C–H borylation has emerged as a powerful alternative. This reaction transforms an abundant but inert C–H bond directly into a versatile C-B bond, specifically a boronic ester. These compounds are valued for their stability, low toxicity, and broad utility as synthetic intermediates.[4] Pyridinylboronic esters, in particular, are crucial precursors that accelerate the drug discovery process by allowing chemists to rapidly explore chemical space and generate libraries of analogues for structure-activity relationship (SAR) studies.[2]

The Anatomy of the Catalytic System

The success of iridium-catalyzed C-H borylation hinges on the synergistic interplay of three core components: the iridium precursor, a specialized ligand, and the boron source. A typical catalytic system involves an iridium(I) precursor like [Ir(OMe)(cod)]₂ or [IrCl(cod)]₂ (where cod = 1,5-cyclooctadiene), a bipyridine-based ligand, and bis(pinacolato)diboron (B₂pin₂) as the borylating reagent.[3]

-

Iridium Precursor: The iridium metal center is the engine of the catalytic cycle. Precursors like [Ir(cod)]₂ derivatives are convenient, air-stable sources of the active Ir(I) species.

-

The Ligand: The ligand is arguably the most critical component for achieving high efficiency and selectivity. While various bipyridine and phenanthroline ligands are effective, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) is a widely used standard.[3] The bulky tert-butyl groups enhance the catalyst's stability and solubility. More specialized ligands, such as those bearing trifluoromethyl (CF₃) groups, can dramatically alter regioselectivity through non-covalent interactions with the substrate.[5][6][7]

-

The Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. It is a stable, crystalline solid that serves as the source of the boryl group that is ultimately installed onto the pyridine ring.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes. The widely accepted catalytic cycle for iridium-catalyzed C-H borylation proceeds through several key steps. The active catalyst is an Iridium(III) tris-boryl species, generated in situ from the Ir(I) precursor, the ligand, and B₂pin₂.

Figure 1: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

-

Catalyst Activation: The Ir(I) precursor reacts with B₂pin₂ and the bipyridine ligand (L) to form the active Ir(III) tris-boryl species, [Ir(III)(L)(Bpin)₃].

-

C-H Activation: The pyridine substrate coordinates to the iridium center. The C-H bond then adds across the Ir-B bond in what is known as an oxidative addition. This is typically the rate-limiting step of the reaction.[8]

-

Reductive Elimination: The key C-B bond is formed as the pyridinyl group and a boryl group are eliminated from the metal center. This step regenerates a lower-valent iridium species.

-

Catalyst Regeneration: The iridium species reacts with another equivalent of B₂pin₂ to regenerate the active [Ir(III)(L)(Bpin)₃] catalyst, releasing HBpin as a byproduct and completing the cycle.[8]

Decoding Regioselectivity: Which C-H Bond Reacts?

For pyridine and its derivatives, the question of regioselectivity is critical. Unlike many directed reactions, this transformation is primarily governed by sterics.[8][9]

The Cardinal Rule: Borylation occurs at the most sterically accessible C-H bond. For the parent pyridine, this results in a preference for the C-3 (meta) and C-4 (para) positions.[3]

The Challenge of the Ortho Position: Borylation of the C-H bonds adjacent to the nitrogen (C-2 and C-6) is electronically disfavored and rarely observed.[8][10] There are two primary reasons for this:

-

Catalyst Inhibition: The lone pair on the basic azinyl nitrogen can coordinate to the iridium center, leading to catalyst deactivation.[10][11][12][13] This interaction is particularly problematic when trying to functionalize the adjacent C-H bond.

-

Product Instability: 2-Pyridinylboronate esters are often unstable and prone to rapid protodeborylation (cleavage of the C-B bond by a proton source, even trace water).[12][14]

This inherent selectivity can be exploited. By placing substituents on the pyridine ring, one can reliably predict and control the site of borylation. The reaction will proceed at the C-H bond that is least sterically hindered by existing groups.[1][15] For example, a substituent at the 2-position will direct borylation away from the C-3 position and towards the C-5 and C-6 positions.

| Substrate Example | Major Borylation Position(s) | Rationale |

| Pyridine | C-3, C-4 | C-2/C-6 are electronically disfavored and sterically more hindered. |

| 2-Methylpyridine | C-4, C-5 | C-6 is highly hindered by the methyl group; C-3 is also sterically shielded. |

| 3-Chloropyridine | C-5 | C-2/C-4 are adjacent to the chloro group and N; C-6 is electronically disfavored. C-5 is most accessible. |

| 2,6-Dimethylpyridine | C-4 | The only available C-H bond is at the least hindered position. |

Table 1: General regioselectivity patterns based on steric effects.

Practical Application: A General Experimental Protocol

This section provides a representative, step-by-step methodology for a typical small-scale reaction. Note: This protocol should be adapted based on the specific substrate and desired scale. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Figure 2: Standard experimental workflow for Ir-catalyzed pyridine borylation.

Materials & Reagents:

-

Pyridine substrate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(OMe)(cod)]₂ (or similar Ir precursor)

-

4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous, degassed solvent (e.g., cyclohexane, THF, or neat conditions[1][15])

-

Schlenk flask or sealed vial with a magnetic stir bar

Step-by-Step Procedure:

-

Preparation: In a glovebox or under a stream of inert gas, add the pyridine substrate (e.g., 1.0 mmol), B₂pin₂ (1.1-1.5 equiv.), the iridium precursor (1-3 mol%), and the dtbpy ligand (1-3 mol%) to a dry reaction vessel.

-

Solvent Addition: Add anhydrous solvent to achieve the desired concentration (typically 0.5-1.0 M). Some reactions, particularly with CF₃-substituted pyridines, have been shown to work well under neat (solvent-free) conditions.[1]

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 80-100 °C).

-

Monitoring: Stir the reaction for the designated time (usually 12-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure pyridinylboronic ester.

-

Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry).

Scope, Limitations, and Troubleshooting

-

Substrate Scope: The reaction is tolerant of a wide array of functional groups, including halides (Cl, Br), esters, ethers, and amides, making it highly valuable for late-stage functionalization of complex molecules.[1][15]

-

Limitations: As discussed, the primary limitation is the difficulty in achieving borylation ortho to the pyridine nitrogen.[12][13] Substrates with N-H bonds (like indoles or pyrroles) can also be challenging, as competitive N-H borylation can occur.[10][11]

-

Troubleshooting:

-

Low Conversion: If the reaction stalls, this may be due to catalyst inhibition.[10] Ensure strictly anhydrous and anaerobic conditions. A slight increase in catalyst loading or temperature may be beneficial.

-

Product Decomposition: Pyridinylboronic esters can be sensitive to hydrolysis, especially those ortho to the nitrogen.[1][15] Minimize exposure to moisture and silica gel during chromatography. In some cases, telescoping the product directly into a subsequent reaction without isolation is the best strategy.

-

Poor Regioselectivity: If a mixture of isomers is obtained, purification can be challenging. Re-evaluate the steric and electronic properties of the substrate to see if a different substitution pattern could favor a single product.

-

Conclusion and Future Outlook

Iridium-catalyzed C-H borylation has fundamentally changed the way chemists approach the synthesis of functionalized pyridines. Its operational simplicity, broad functional group tolerance, and predictable, sterically-driven regioselectivity have established it as a robust tool in both academic and industrial settings.[10][12] Future developments will likely focus on designing new ligands to overcome the challenge of ortho-borylation, expanding the reaction to even more complex heterocyclic systems, and developing enantioselective variants for accessing chiral building blocks.

References

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299.

-

Bolliger, J. L., & Manku, S. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11460–11472.

-

López-Vidal, E. M., et al. (2025). Bis-CF3-bipyridine Ligands for the Iridium-Catalyzed Borylation of N-Methylamides. ACS Catalysis. (Note: This is a future-dated reference from the search results, reflecting a real publication).

-

PubMed. (2025). Bis-CF3‑bipyridine Ligands for the Iridium-Catalyzed Borylation of N‑Methylamides. ACS Catalysis.

-

ACS Publications. (2025). Bis-CF3-bipyridine Ligands for the Iridium-Catalyzed Borylation of N-Methylamides. ACS Catalysis.

-

PubMed. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society.

-

Wright, J. S., et al. (2020). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.

-

Chotana, G. A. (2015). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship.org.

-

Sadler, S. A., et al. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318–7327.

-

ResearchGate. (2025). Iridium-catalyzed C-H borylation of pyridines | Request PDF.

-

ACS Fall 2025. Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society.

-

Semantic Scholar. (2014). Iridium-catalyzed C-H borylation of pyridines.

-

PubMed. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry.

-

National Institutes of Health (NIH). (2025). Bis-CF3‑bipyridine Ligands for the Iridium-Catalyzed Borylation of N‑Methylamides.

-

Yamakawa, T., et al. (2021). Iridium and rhodium complexes bearing a silyl-bipyridine pincer ligand: synthesis, structures and catalytic activity for C–H borylation of arenes. Dalton Transactions.

-

ResearchGate. (2025). ChemInform Abstract: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism.

-

Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

-

Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign.

-

HKUST Research Portal. (2014). Iridium-catalyzed C-H borylation of pyridines.

-

Snieckus, V., et al. (2011). Synthesis and Utility of Dihydropyridine Boronic Esters. Organic Letters.

-

Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry.

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

Sources

- 1. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bis-CF3‑bipyridine Ligands for the Iridium-Catalyzed Borylation of N‑Methylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]

- 15. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

Stability and Storage of Pyridine Boronic Acid Pinacol Esters: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Pyridine boronic acid pinacol esters have emerged as indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures containing the ubiquitous pyridine motif. However, the stability of these reagents is a critical parameter that dictates their successful application, storage, and handling. This guide provides an in-depth technical overview of the stability and optimal storage conditions for pyridine boronic acid pinacol esters, grounded in scientific principles and field-proven insights.

The Inherent Instability: Understanding the "Why"

Unlike their more robust aryl boronic acid counterparts, pyridine boronic acid pinacol esters present unique stability challenges primarily due to the presence of the nitrogen atom in the pyridine ring. This introduces specific degradation pathways that researchers must be cognizant of to ensure the integrity and reactivity of these valuable reagents.

The Positional Isomer Effect: A Tale of Three Pyridyls

The position of the boronic acid pinacol ester group on the pyridine ring significantly influences the compound's stability. A general trend is observed:

-

2-Pyridyl Boronic Acid Pinacol Esters: These are the most labile of the three positional isomers. Their instability is largely attributed to a facile protodeboronation pathway.[1]

-

3-Pyridyl and 4-Pyridyl Boronic Acid Pinacol Esters: These isomers exhibit considerably greater stability compared to the 2-pyridyl analogue.

The enhanced instability of the 2-pyridyl isomer is a direct consequence of the proximity of the basic nitrogen atom to the carbon-boron bond.

Key Degradation Pathways

Two primary degradation pathways affect the stability of pyridine boronic acid pinacol esters:

-

Hydrolysis: This is a common degradation route for all boronic acid pinacol esters, where the ester is cleaved in the presence of water to yield the corresponding boronic acid and pinacol.[2] While the pinacol ester form is generally more stable and easier to handle than the free boronic acid, hydrolysis can still occur, especially under non-anhydrous conditions.[3] The resulting boronic acid is often more polar and can be more challenging to handle and purify.

-

Protodeboronation: This is a more problematic degradation pathway, particularly for heteroaromatic boronic acids, that results in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process leads to the formation of pyridine as a byproduct, which can interfere with subsequent reactions and complicate purification. The 2-pyridyl boronic acids are especially susceptible to protodeboronation.[4]

The Mechanism of Protodeboronation in 2-Pyridyl Boronic Acid Pinacol Esters

The protodeboronation of 2-pyridyl boronic acids and their esters is a nuanced process that can proceed through different mechanisms depending on the pH of the medium. Under neutral conditions, a unique pathway involving a zwitterionic intermediate is responsible for the rapid degradation of the 2-pyridyl isomer.[1]

Mechanism:

-

Zwitterion Formation: The basic pyridine nitrogen can be protonated, while the boronic acid/ester can exist as a boronate anion, leading to the formation of a zwitterionic species in equilibrium.

-

Unimolecular Fragmentation: This zwitterionic intermediate can then undergo a unimolecular fragmentation, leading to the cleavage of the C-B bond and the formation of pyridine.

Interestingly, the rate of this zwitterion-mediated protodeboronation can be attenuated by shifting the pH to either acidic or basic conditions, which disfavors the formation of the reactive zwitterion.[1]

Below is a diagram illustrating the proposed mechanism for the protodeboronation of a 2-pyridyl boronic acid, which is the initial product of the ester's hydrolysis.

Caption: Protodeboronation of 2-pyridyl boronic acid via a zwitterionic intermediate.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the longevity of pyridine boronic acid pinacol esters, adherence to strict storage and handling protocols is paramount.

| Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures, typically 2-8 °C or frozen (-20 °C). | Reduces the rate of chemical degradation and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can promote hydrolysis and oxidation. |

| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | Pyridine boronic acid pinacol esters are sensitive to moisture, which leads to hydrolysis. |

| Light | Protect from light by storing in an amber vial or in the dark. | While not as critical as moisture and temperature, prolonged exposure to light can potentially lead to degradation. |

| Purity | Use high-purity, anhydrous solvents and reagents when handling. | Traces of water or other reactive impurities can initiate degradation. |

Handling Best Practices:

-

Always handle pyridine boronic acid pinacol esters in a glove box or under a stream of inert gas.

-

Use dry, clean spatulas and glassware.

-

Minimize the time the container is open to the atmosphere.

-

For long-term storage, consider subdividing larger quantities into smaller, single-use vials to avoid repeated opening and closing of the main container.

Stability Assessment: A Practical Workflow

Regular assessment of the purity and stability of pyridine boronic acid pinacol esters is crucial, especially for those used in GMP environments or for sensitive applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for this purpose, though care must be taken to avoid on-column degradation.[5][6][7][8]

Experimental Protocol for Stability Monitoring via RP-HPLC

-

Sample Preparation:

-

Prepare a stock solution of the pyridine boronic acid pinacol ester in an aprotic, anhydrous solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).[6][9] Avoid aqueous or protic diluents, which can cause hydrolysis prior to injection.[7]

-

Prepare a control sample of the corresponding pyridine (the protodeboronation product) and, if available, the pyridine boronic acid (the hydrolysis product) for peak identification.

-

-

HPLC Conditions:

-

Column: A column with low silanol activity, such as a Waters XTerra MS C18, is recommended to minimize on-column hydrolysis.[6][7][8]

-

Mobile Phase: Use a mobile phase without a pH modifier or with a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent to stabilize the boronic ester.[9] Acidic modifiers like formic acid can increase the rate of on-column hydrolysis.[6][7][8]

-

Temperature: Maintain a consistent column temperature (e.g., 35 °C), although temperature has been shown to have a minor effect compared to the stationary phase and mobile phase composition.[6][7][8]

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

-

-

Data Analysis:

-

Monitor the appearance and growth of impurity peaks corresponding to pyridine and pyridine boronic acid over time.

-

Quantify the percentage of the parent pyridine boronic acid pinacol ester remaining.

-

Accelerated Stability Studies

To predict long-term stability, accelerated stability studies can be performed by exposing the compound to elevated temperatures (e.g., 40 °C, 60 °C) and humidity levels. The degradation kinetics can then be modeled to estimate the shelf life under recommended storage conditions.

Caption: Workflow for assessing the stability of pyridine boronic acid pinacol esters.

Conclusion and Future Perspectives

Pyridine boronic acid pinacol esters are powerful reagents in chemical synthesis, but their inherent instability, particularly for the 2-pyridyl isomer, necessitates careful handling and storage. Understanding the mechanisms of hydrolysis and protodeboronation is key to mitigating these degradation pathways. By implementing the recommended storage conditions and employing robust analytical methods for stability monitoring, researchers can ensure the quality and reliability of these critical building blocks.

For applications where stability is a paramount concern, the exploration of more stable boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) boronates, may offer a viable alternative.[4][10][11] As the demand for complex pyridine-containing molecules continues to grow, so too will the need for a comprehensive understanding of the stability and handling of their synthetic precursors.

References

-

Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]

-

Protodeboronation. Wikipedia. Available at: [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. Available at: [Link]

-

Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]

-

Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 63, 117-124. Available at: [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(3), 1369–1383. Available at: [Link]

-

Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. Available at: [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Available at: [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]

-

Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(10), 2634–2637. Available at: [Link]

-

Understanding Boronic Esters: Properties and Sourcing for Chemical Formulators. Available at: [Link]

-

Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl). Molecules, 24(18), 3326. Available at: [Link]

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. Available at: [Link]

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Available at: [Link]

-

A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]

-

A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts. The Journal of Physical Chemistry A. Available at: [Link]

-

Gillis, E. P., et al. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link]

-

Ishikura, M., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 27(19), 6296. Available at: [Link]

-

Schmidt, J., et al. (2012). Synthesis and Utility of Dihydropyridine Boronic Esters. Organic letters, 14(11), 2822–2825. Available at: [Link]

-

5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

-

Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

The Pinacol Ester Strategy: A Technical Guide to Stabilizing Reactive Boronic Acids in Drug Discovery

I have gathered a significant amount of high-quality information from the search results. I have found detailed mechanistic insights into protodeboronation, including the different pathways for boronic acids and esters. I also have information on the Suzuki-Miyaura cross-coupling mechanism, specifically addressing the role of pinacol boronic esters and whether they transmetalate directly or after hydrolysis. Several sources provide protocols or at least the necessary reagents and conditions for the synthesis of pinacol boronic esters and their use in Suzuki-Miyaura reactions. I also found information on the deprotection of pinacol esters.

Additionally, while I have the components for the experimental protocols, a single, comprehensive, step-by-step protocol for the synthesis and a subsequent Suzuki-Miyaura reaction would be more impactful for the target audience. I will need to synthesize the information from multiple sources to create these detailed protocols.

Therefore, my next step will be to conduct a more focused search for quantitative stability data. If I can't find a direct comparison, I will look for data on the stability of a specific boronic acid and its pinacol ester, even if they are in separate studies, to compile a representative table. I will then proceed with structuring the guide and writing the content, including the detailed protocols and diagrams.

Updated plan: Conduct a focused search for quantitative data comparing the stability of a specific aryl boronic acid and its corresponding pinacol boronic ester under defined protic (e.g., specific pH in an aqueous solution) and oxidative conditions. Synthesize the gathered information to structure the in-depth technical guide, ensuring a logical flow from the problem (boronic acid instability) to the solution (pinacol esters) and their application. Write the content of the guide, adopting the persona of a Senior Application Scientist. This will involve explaining the causality behind experimental choices and ensuring the narrative is scientifically rigorous. Create detailed, step-by-step experimental protocols for the synthesis of a pinacol boronic ester from a boronic acid and for a Suzuki-Miyaura cross-coupling reaction using the synthesized pinacol ester. Design and generate Graphviz diagrams to visually represent the mechanism of protodeboronation, the synthesis of a pinacol boronic ester, the Suzuki-Miyaura catalytic cycle with a pinacol boronic ester, and a workflow diagram for the experimental section. Develop a table summarizing the quantitative stability data found in the targeted search, comparing the boronic acid and its pinacol ester. Compile a comprehensive "References" section with a numbered list of all cited sources, including their titles, sources, and verifiable URLs. Review the entire guide to ensure all core requirements are met, including the autonomous structure, scientific integrity, in-text citations, proper formatting, and the inclusion of all mandatory visualizations.I have successfully gathered a substantial amount of high-quality information. The searches yielded detailed mechanistic insights into protodeboronation and the Suzuki-Miyaura reaction, including specific kinetic data and half-life comparisons for boronic acids versus their pinacol esters under basic aqueous conditions. I also found qualitative and some quantitative information regarding oxidative stability. I have enough information to construct the required tables and diagrams, as well as to write the in-depth guide and the experimental protocols. The current information is sufficient to fulfill all the user's requirements. Therefore, I do not need to perform additional searches.

Foreword: Taming the Power of Boron in Modern Medicinal Chemistry

Boronic acids are a cornerstone of contemporary drug discovery, primarily for their indispensable role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology has revolutionized the synthesis of complex biaryl structures, which are prevalent in a vast number of pharmaceuticals. However, the very attributes that make boronic acids effective coupling partners—their reactivity and Lewis acidity—also render them susceptible to degradation. This inherent instability, particularly in reactive boronic acids, presents significant challenges in terms of synthesis, purification, and storage, ultimately impacting the efficiency and reproducibility of drug development workflows.

This technical guide provides an in-depth exploration of the most widely adopted strategy to mitigate the instability of boronic acids: their conversion to pinacol boronic esters. We will delve into the mechanistic underpinnings of this stabilization, furnish detailed, field-proven protocols for their synthesis and application, and present a comprehensive analysis of their advantages for researchers, medicinal chemists, and drug development professionals.

Chapter 1: The Achilles' Heel of Boronic Acids: Understanding Instability

The utility of boronic acids is predicated on the chemistry of the carbon-boron (C-B) bond. However, the boron atom's vacant p-orbital makes it an electrophilic center, susceptible to nucleophilic attack and subsequent decomposition. Two primary degradation pathways are of paramount concern:

-

Protodeboronation: This is a chemical reaction involving the cleavage of the C-B bond by a proton source, where it is replaced by a carbon-hydrogen bond[1]. This process is particularly problematic for electron-rich and heteroaromatic boronic acids, especially under aqueous basic conditions often employed in cross-coupling reactions[1]. The reaction can proceed through several mechanisms, influenced by pH and the specific structure of the boronic acid[1].

-

Oxidative Decomposition: Boronic acids are prone to oxidation, which converts the C-B bond to a C-O bond, yielding a phenol as a byproduct. This degradation can be initiated by atmospheric oxygen, especially in the presence of base, and can significantly reduce the yield of the desired coupled product. At physiological pH, the oxidation rates of phenylboronic acid and its esters can be comparable to those of thiols, highlighting their susceptibility[2][3].

These instabilities necessitate meticulous handling, storage under inert conditions, and often, the use of freshly prepared boronic acids, which can be a significant bottleneck in a high-throughput drug discovery environment.

Chapter 2: The Pinacol Boronic Ester: A Robust and Reliable Surrogate

The conversion of a volatile boronic acid to its corresponding pinacol boronic ester is a cornerstone of modern synthetic strategy. This is achieved through the condensation reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The resulting five-membered ring boronate ester offers significantly enhanced stability[4].

The Mechanism of Stabilization

The enhanced stability of pinacol boronic esters can be attributed to several factors:

-

Steric Hindrance: The four methyl groups on the pinacol backbone sterically shield the boron center from nucleophilic attack by water or other protic species, thereby inhibiting protodeboronation[5].

-

Electronic Effects: The formation of the boronate ester reduces the Lewis acidity of the boron atom, making it less susceptible to attack.

-

Increased Crystallinity and Reduced Polarity: Pinacol boronic esters are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods compared to their often-amorphous and highly polar boronic acid counterparts[4]. This also improves their solubility in organic solvents commonly used in synthesis[6][7].

The following diagram illustrates the formation of a pinacol boronic ester from a generic aryl boronic acid:

Caption: Synthesis of a pinacol boronic ester.

Quantitative Stability Comparison

The enhanced stability of pinacol boronic esters is not merely qualitative. Kinetic studies have provided quantitative data on their resistance to degradation compared to the parent boronic acids.

| Compound | Condition | Half-life (t½) | Reference |

| 3-Pyridylboronic Acid | Aqueous K₃PO₄ / Toluene, 110°C | Complete decomposition after 12 hours | [8] |

| 3-Pyridylboronic Acid Pinacol Ester | Aqueous K₃PO₄ / Toluene, 110°C | Low levels remaining after 12 hours | [8] |

| 3,5-Difluorophenylboronic Acid (as trihydroxyboronate anion) | pH 13, 50% aq. dioxane, 300 K | ~50 times less stable than pinacol boronate | [1] |

| 3,5-Difluorophenylboronic Acid Pinacol Ester (as hydroxyboronate anion) | pH 13, 50% aq. dioxane, 300 K | ~50 times more stable than boronic acid | [1] |

This data clearly demonstrates the significant stabilizing effect of converting a boronic acid to its pinacol ester, particularly under the basic and high-temperature conditions often encountered in cross-coupling reactions.

Chapter 3: Practical Applications in Suzuki-Miyaura Cross-Coupling

While pinacol boronic esters offer enhanced stability, a crucial question for the medicinal chemist is their reactivity in the Suzuki-Miyaura cross-coupling. The catalytic cycle of this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The Suzuki-Miyaura catalytic cycle.

A long-standing debate has been whether pinacol boronic esters must first hydrolyze to the more reactive boronic acid in situ before transmetalation can occur. Recent mechanistic studies have shown that while this pathway can operate, direct transmetalation from the pinacol boronic ester is also possible and can be the dominant pathway under certain conditions.

Experimental Protocols

The following protocols provide a framework for the synthesis of a pinacol boronic ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from standard laboratory procedures for the esterification of boronic acids.

Materials:

-

4-tert-Butylphenylboronic acid

-

Pinacol

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-tert-butylphenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (100 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Continue to heat at reflux for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Add anhydrous MgSO₄ to the reaction mixture and stir for 15 minutes to remove any residual water.

-

Filter the mixture to remove the MgSO₄.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel to afford the pure 4-tert-butylphenylboronic acid pinacol ester.

This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-tert-Butylphenylboronic acid pinacol ester

-

4-Bromoanisole

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add 4-tert-butylphenylboronic acid pinacol ester (1.2 eq), 4-bromoanisole (1.0 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

The following workflow diagram summarizes the experimental process:

Caption: Experimental workflow diagram.

Chapter 4: Conclusion and Future Outlook

The use of pinacol boronic esters represents a robust and effective strategy to overcome the inherent instability of reactive boronic acids. Their enhanced stability, ease of handling, and reliable performance in cross-coupling reactions have made them indispensable tools in modern drug discovery. As the demand for increasingly complex and novel chemical matter continues to grow, the strategic use of stabilizing protecting groups like pinacol esters will remain a critical element in the medicinal chemist's arsenal. Future developments in this area may focus on the design of novel diols that offer even greater stability or unique reactivity profiles, further expanding the synthetic utility of organoboron chemistry.

References

-

Protodeboronation. In Wikipedia; 2023. [Link]

-

Thomas, A. A.; Scott, J. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140 (1), 419–432. [Link]

-

Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2022 , 144 (37), 17095–17112. [Link]

-

Hayes, C. J.; et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

-

Graham, B. J.; et al. Boronic acid with high oxidative stability and utility in biological contexts. Proc. Natl. Acad. Sci. U.S.A.2021 , 118 (10), e2013691118. [Link]

-

Graham, B. J.; et al. Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

Leach, A. G.; et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022 , 55 (9), 1269–1285. [Link]

-

Hall, D. G. Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

-

Achilli, C.; et al. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Cent. Eur. J. Chem.2013 , 11 (2), 137-139. [Link]

-

Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. IRIS. [Link]

-

Boronic acid. In Wikipedia; 2023. [Link]

-

Sporzyński, A.; et al. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... ResearchGate. [Link]

-

Sporzyński, A.; et al. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

Sources

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scientificupdate.com [scientificupdate.com]

A Senior Application Scientist's Guide to the Miyaura Borylation: Mechanism and Praxis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract